molecular formula C10H8FNO2 B11798526 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol

Cat. No.: B11798526
M. Wt: 193.17 g/mol
InChI Key: JMNAQUFBOJFONT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is a fluorinated phenolic compound with a molecular formula of C9H8FNO2 and a molecular weight of 181.16 g/mol This compound is characterized by the presence of a fluorine atom at the 2-position and a 4-methylisoxazol-5-yl group at the 4-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol typically involves the reaction of 2-fluorophenol with 4-methylisoxazole under specific reaction conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the phenol, followed by the addition of 4-methylisoxazole . The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the isoxazole ring can produce reduced isoxazole derivatives .

Scientific Research Applications

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(4-methylisoxazol-5-yl)phenol is unique due to the specific positioning of the fluorine atom and the 4-methylisoxazol-5-yl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

2-fluoro-4-(4-methyl-1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C10H8FNO2/c1-6-5-12-14-10(6)7-2-3-9(13)8(11)4-7/h2-5,13H,1H3

InChI Key

JMNAQUFBOJFONT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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